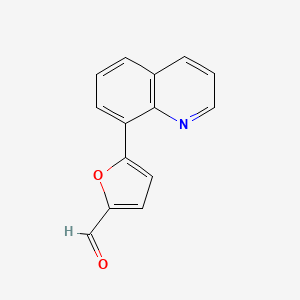

5-(Quinolin-8-yl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Quinolin-8-yl)furan-2-carbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a heterocyclic compound that contains both a quinoline and a furan ring, making it a unique structure in organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-yl)furan-2-carbaldehyde typically involves the condensation of 8-aminoquinoline with furan-2-carbaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

5-(Quinolin-8-yl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 5-(Quinolin-8-yl)furan-2-carboxylic acid.

Reduction: 5-(Quinolin-8-yl)furan-2-methanol.

Substitution: 5-(Quinolin-8-yl)-2-bromofuran.

Aplicaciones Científicas De Investigación

Materials Science Applications

1. Organic Light-Emitting Diodes (OLEDs)

The luminescent properties of quinoline derivatives make them suitable for applications in organic electronics, particularly in OLED technology. Compounds like 5-(Quinolin-8-yl)furan-2-carbaldehyde can be utilized to develop efficient light-emitting materials due to their favorable electronic properties . Research into the synthesis of these materials has shown promising results in terms of performance and stability.

2. Photovoltaic Devices

Similar to their application in OLEDs, quinoline-based compounds are being explored for use in photovoltaic devices. Their ability to absorb light and convert it into electrical energy positions them as potential candidates for enhancing the efficiency of solar cells .

Organic Synthesis Applications

1. Building Blocks for Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through reactions such as condensation and substitution, facilitating the development of new pharmaceuticals and agrochemicals .

2. Synthesis of Heterocycles

The compound can be employed in the synthesis of novel heterocyclic compounds that may possess unique biological activities. Its ability to participate in diverse chemical reactions makes it an important building block in synthetic organic chemistry .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Somvanshi et al., 2008 | Demonstrated anticancer activity against various cell lines | Development of chemotherapeutic agents |

| Biavatti et al., 2002 | Explored antifungal properties | New antifungal drug development |

| Recent DFT studies | Assessed binding affinities with CDK-5 enzyme | Potential for drug design targeting cancer |

Mecanismo De Acción

The mechanism of action of 5-(Quinolin-8-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological molecules through its quinoline and furan rings. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and proliferation .

Comparación Con Compuestos Similares

Similar Compounds

5-(Quinolin-8-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring.

5-(Quinolin-8-yl)pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of a furan ring.

5-(Quinolin-8-yl)benzofuran-2-carbaldehyde: Similar structure but with a benzofuran ring instead of a furan ring.

Uniqueness

5-(Quinolin-8-yl)furan-2-carbaldehyde is unique due to the combination of the quinoline and furan rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Actividad Biológica

5-(Quinolin-8-yl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by various research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H9N1O2

- Molecular Weight : 201.21 g/mol

This compound features a quinoline moiety attached to a furan ring with an aldehyde functional group, which contributes to its reactivity and biological activity.

Biological Activity

Anticancer Properties

Research indicates that derivatives of quinoline, including this compound, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various quinoline derivatives against human cancer cell lines, revealing IC50 values ranging from 1.23 to 7.39 µM for certain derivatives, suggesting promising antitumor activity .

Table 1: Cytotoxicity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | TBD |

| This compound | A549 (Lung) | TBD |

| Other Derivative | LCLC-103H (Lung) | 1.23 - 7.39 |

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects likely involves the inhibition of critical enzymes and pathways involved in cancer cell proliferation. For instance, it may act as an inhibitor of topoisomerases or cyclooxygenases (COX), which are pivotal in cancer cell survival and growth .

Anti-inflammatory Activity

In addition to its anticancer properties, quinoline derivatives have been studied for their anti-inflammatory effects. The compound has shown potential in inhibiting nitric oxide synthase (iNOS) and COX enzymes, thereby reducing inflammation in various models .

Case Studies

- In Vitro Antitumor Activity Study : A study conducted on several quinoline derivatives, including those similar to this compound, demonstrated significant inhibition of cancer cell growth using crystal violet assays. The results indicated that modifications to the quinoline structure could enhance cytotoxicity against specific cancer lines .

- Anti-inflammatory Evaluation : Another investigation focused on the anti-inflammatory potential of furan-containing quinoline derivatives. The study highlighted that compounds with furan rings exhibited better inhibition of inflammatory markers compared to their non-furan counterparts, suggesting that the furan moiety may play a crucial role in enhancing biological activity .

Propiedades

IUPAC Name |

5-quinolin-8-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-9-11-6-7-13(17-11)12-5-1-3-10-4-2-8-15-14(10)12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJAADBRBPGQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(O3)C=O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.